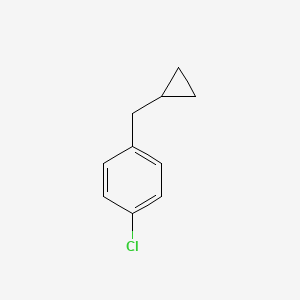
3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid: is an organic compound characterized by a benzoyl group attached to a pyrrole ring, which is further connected to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of heterocyclic compounds.
Biology:
- Potential applications in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and pyrrole moieties may play a crucial role in binding to these targets.
相似化合物的比较
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of a methyl group.
Acrylic acid: Contains the prop-2-enoic acid moiety but lacks the benzoyl and pyrrole groups.
Uniqueness:
- The presence of both benzoyl and pyrrole groups in 3-(4-Benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid provides unique chemical reactivity and potential biological activity compared to simpler analogs like acrylic acid.
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
InChI 键 |
UNTMSWHXFUXDFN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)





![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)






![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
